molecular formula C14H20ClN B13863881 1-Benzyl-4-(2-chloroethyl)piperidine

1-Benzyl-4-(2-chloroethyl)piperidine

Cat. No.: B13863881
M. Wt: 237.77 g/mol
InChI Key: KLYPRJAKNAZRLI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-chloroethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The benzyl group attached to the piperidine ring enhances its chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-chloroethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperidine with 2-chloroethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-chloroethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(2-chloroethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-chloroethyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The chloroethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules and altering their function .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(2-chloroethyl)piperidine is unique due to its specific reactivity and binding properties conferred by the chloroethyl group. This makes it a valuable compound in the synthesis of specialized derivatives and in the study of biological interactions.

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

1-benzyl-4-(2-chloroethyl)piperidine

InChI

InChI=1S/C14H20ClN/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2

InChI Key

KLYPRJAKNAZRLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCl)CC2=CC=CC=C2

Origin of Product

United States

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